molecular formula C7H5F9O3 B12087188 2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate CAS No. 1227308-85-1

2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12087188
CAS No.: 1227308-85-1
M. Wt: 308.10 g/mol
InChI Key: ZTYXGOSZEAEYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with 2,2,3,3-tetrafluoropropanol in the presence of a carbonate source. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques ensures the removal of impurities and enhances the overall quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include 2,2,3,3,3-pentafluoropropanol and 2,2,3,3-tetrafluoropropanol, along with carbon dioxide in the case of hydrolysis .

Mechanism of Action

The mechanism by which 2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects is primarily through its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various biological molecules, potentially affecting enzyme activities and cellular processes . The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its combination of pentafluoropropyl and tetrafluoropropyl groups, which provide a distinct balance of hydrophobicity and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and stability .

Properties

CAS No.

1227308-85-1

Molecular Formula

C7H5F9O3

Molecular Weight

308.10 g/mol

IUPAC Name

2,2,3,3,3-pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C7H5F9O3/c8-3(9)5(10,11)1-18-4(17)19-2-6(12,13)7(14,15)16/h3H,1-2H2

InChI Key

ZTYXGOSZEAEYIW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.